N-[(4-METHOXYPHENYL)METHYL]-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE
Description
N-[(4-Methoxyphenyl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]quinoxaline core linked via a sulfanyl bridge to an acetamide group substituted with a 4-methoxyphenylmethyl moiety.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-26-14-8-6-13(7-9-14)10-20-17(25)11-27-19-18-23-21-12-24(18)16-5-3-2-4-15(16)22-19/h2-9,12H,10-11H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFDWNIHUJFPJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(4-METHOXYPHENYL)METHYL]-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE typically involves multiple steps. One common method includes the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction conditions often require specific solvents and catalysts to achieve high yields and purity. Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining the compound’s integrity and activity.
Chemical Reactions Analysis
N-[(4-METHOXYPHENYL)METHYL]-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For instance, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-[(4-METHOXYPHENYL)METHYL]-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Medicine: Its anticancer activity is of particular interest for developing new cancer treatments.
Mechanism of Action
The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazoloquinoxaline moiety is known to intercalate with DNA, disrupting its function and leading to cell death . This property is particularly useful in its anticancer activity, where it can inhibit the proliferation of cancer cells. Additionally, the compound’s antimicrobial and antiviral activities are attributed to its ability to interfere with the replication and function of pathogens .
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
Role of the Triazole Moiety
- Triazole rings enhance bioactivity by: Facilitating hydrogen bonding with biological targets (e.g., TopoII, DNA). Improving metabolic stability compared to non-heterocyclic analogues .
Impact of Substituents
- 4-Methoxyphenyl Group :
- Increases lipophilicity and may enhance blood-brain barrier penetration compared to fluorophenyl or nitro groups.
- Sulfanyl Bridge: Potential to form disulfide bonds in vivo, enabling redox-responsive drug release.
Data Tables
Table 1: Structural and Activity Comparison of Key Analogues
Table 2: Physicochemical Properties
*Estimated using fragment-based methods.
Biological Activity
N-[(4-Methoxyphenyl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide is a complex organic compound that combines a triazole and quinoxaline moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a methoxyphenyl group and a sulfanyl-linked triazoloquinoxaline, which enhances its interaction with biological targets.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets in cells. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, disrupting their function.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
- Interaction with DNA : The triazole and quinoxaline rings may intercalate with DNA, affecting replication and transcription processes.
Anticancer Activity
Recent studies have demonstrated that derivatives of quinoxaline and triazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : Compounds similar to this compound have shown IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines, indicating potent anticancer properties .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 16 | HepG2 | 6.29 |
| 16 | HCT-116 | 2.44 |
These results suggest that modifications in the structure can enhance cytotoxicity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that triazole derivatives exhibit considerable antibacterial activity against both gram-positive and gram-negative bacteria .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been highlighted in studies focusing on its interaction with topoisomerase II (Topo II). It has been noted that certain derivatives possess low cytotoxicity while effectively inhibiting Topo II .
Case Studies
- Study on Antitumor Activity : A derivative of the compound was tested for its antitumor effects in vivo and in vitro. Results indicated significant tumor reduction in animal models treated with the compound compared to controls.
- Antimicrobial Efficacy : A comparative study evaluated the antibacterial efficacy of various quinoxaline derivatives against standard bacterial strains. The results showed that the tested compound exhibited superior activity compared to existing antibiotics.
Q & A
Q. What synthetic routes are commonly employed for the target compound, and how are intermediates characterized?
Answer: The synthesis typically involves multi-step organic reactions, including:
- Amide bond formation : Reacting a 4-methoxybenzylamine derivative with a triazoloquinoxaline-thiol intermediate via nucleophilic substitution. For example, chloroacetyl chloride is used to activate intermediates, as seen in analogous thiazole syntheses .
- Heterocyclic core assembly : The triazoloquinoxaline moiety is constructed via cyclization of quinoxaline precursors with triazole-forming agents, similar to methods for [1,2,4]triazolo-thiadiazines .
- Purification : Recrystallization from ethanol-DMF mixtures is standard for isolating solid intermediates .
Q. Characterization methods :
Q. What spectroscopic and analytical techniques are critical for structural elucidation?
Answer:
- ¹H/¹³C NMR : Essential for resolving aromatic protons (e.g., methoxyphenyl and triazoloquinoxaline rings) and confirming sulfanyl-acetamide connectivity. Coupling constants distinguish between regioisomers .
- X-ray crystallography : Resolves absolute stereochemistry and packing interactions, as demonstrated for structurally related dihydropyrazolo-benzothiazines .
- Elemental analysis : Validates purity (>95%) by matching calculated and observed C/H/N/S ratios .
Q. What strategies are used for initial pharmacological screening of this compound?
Answer:
- In vitro assays :
- Enzyme inhibition : Test affinity for kinases or GABAergic targets using fluorescence polarization or radioligand binding assays (e.g., PTZ-induced seizure models in mice for anticonvulsant activity) .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .
- In silico docking : Predict binding modes to receptors like GABA_A or quinoxaline-binding enzymes using AutoDock Vina .
Advanced Research Questions
Q. How can combinatorial design principles optimize the synthesis yield and purity?
Answer:
- Design of Experiments (DoE) : Systematic screening of variables (e.g., temperature, solvent, catalyst loading) using fractional factorial designs. For example, flow-chemistry setups enable rapid parameter optimization while minimizing reagent waste .
- Parallel synthesis : Test multiple reaction conditions simultaneously (e.g., varying bases like triethylamine vs. DBU) to identify optimal stoichiometry .
Q. Example Optimization Table :
| Variable | Range Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Reaction Temp. | 20–80°C | 60°C | +25% |
| Solvent | DMF, DMSO, dioxane | DMF | +15% |
| Catalyst | TEA, DMAP, none | TEA (1.2 eq.) | +30% |
Q. How do structural modifications (e.g., substituents on the triazoloquinoxaline or methoxyphenyl groups) influence bioactivity?
Answer:
- Electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring enhance receptor binding by increasing electrophilicity, as seen in anticonvulsant analogs .
- Methoxy group positioning : Para-substitution (vs. meta) improves solubility and bioavailability, while ortho-substitution sterically hinders target engagement .
- Triazoloquinoxaline modifications : Bulky substituents (e.g., cycloheptyl) reduce metabolic degradation but may lower blood-brain barrier penetration .
Q. Structure-Activity Relationship (SAR) Table :
| Derivative | Substituent (R) | IC₅₀ (GABA_A) | LogP |
|---|---|---|---|
| Parent compound | H | 12 µM | 2.8 |
| 4-Cl-phenyl | Cl | 8 µM | 3.1 |
| 3-NO₂-phenyl | NO₂ | 6 µM | 3.5 |
| Cycloheptyl-triazole | C₇H₁₃ | 15 µM | 4.2 |
Q. How can researchers resolve contradictions in bioactivity data across studies?
Answer:
- Standardize assay protocols : Variability in cell lines (e.g., murine vs. human glioblastoma) or seizure models (e.g., PTZ vs. maximal electroshock) can skew results. Cross-validate using orthogonal methods (e.g., patch-clamp electrophysiology vs. calcium imaging) .
- Metabolic stability testing : Use liver microsome assays to identify if discrepancies arise from differential compound degradation .
- Multivariate analysis : Apply PCA or clustering to isolate confounding variables (e.g., solvent used in dosing formulations) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
